molecular formula C14H19BFNO3 B2521123 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester CAS No. 2377607-34-4

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester

Cat. No.: B2521123
CAS No.: 2377607-34-4
M. Wt: 279.12
InChI Key: OMRDOYPHMSWHKI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester is a boronic acid ester widely used in scientific research for its versatile properties. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its ability to form stable complexes and undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.

    Substitution: The ester can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed: Major products formed from these reactions include boronic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron-containing compounds are used to target and destroy cancer cells.

    Industry: The compound is used in the production of advanced materials and polymers, where its unique chemical properties contribute to the development of new materials with enhanced performance.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and methylcarbamoyl groups, making it less versatile in certain applications.

    2-Fluoro-4-(methylcarbamoyl)phenylboronic Acid Pinacol Ester: Similar but with a different substitution pattern, which can affect its reactivity and applications.

    3-(Methylcarbamoyl)phenylboronic Acid Pinacol Ester: Lacks the fluoro group, which can influence its chemical properties and reactivity.

Uniqueness: 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methylcarbamoyl groups, which enhance its reactivity and versatility in various chemical and biological applications. These functional groups allow for more specific interactions with molecular targets and enable the compound to participate in a broader range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

2-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRDOYPHMSWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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